molecular formula C8H10O4S2 B060981 4-(Isopropylsulfonyl)thiophene-2-carboxylic acid CAS No. 175202-46-7

4-(Isopropylsulfonyl)thiophene-2-carboxylic acid

Cat. No.: B060981
CAS No.: 175202-46-7
M. Wt: 234.3 g/mol
InChI Key: ZDDVMNMNEKTFMR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of various substrates under specific conditions to form the thiophene ring with desired substituents.

Industrial Production Methods

Industrial production of thiophene derivatives, including 4-(Isopropylsulfonyl)thiophene-2-carboxylic acid, often involves large-scale chemical reactions using optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Isopropylsulfonyl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce the oxidation state of sulfur.

    Substitution: The isopropylsulfonyl and carboxylic acid groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

4-(Isopropylsulfonyl)thiophene-2-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(Isopropylsulfonyl)thiophene-2-carboxylic acid depends on its specific application and the molecular targets involved. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are subject to ongoing research and may vary depending on the specific derivative and its intended use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the isopropylsulfonyl group, which imparts distinct chemical properties such as increased hydrophobicity and potential for specific interactions with biological targets. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

4-propan-2-ylsulfonylthiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O4S2/c1-5(2)14(11,12)6-3-7(8(9)10)13-4-6/h3-5H,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDDVMNMNEKTFMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CSC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50384847
Record name 4-(isopropylsulfonyl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175202-46-7
Record name 4-(isopropylsulfonyl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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